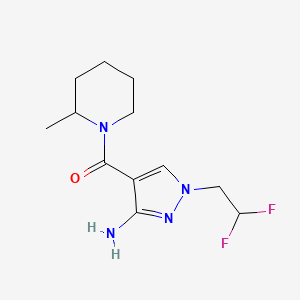

1-(2,2-difluoroethyl)-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine

Description

This compound features a pyrazole core substituted at three positions:

- Position 1: A 2,2-difluoroethyl group, which enhances metabolic stability and lipophilicity due to fluorine’s electronegativity and hydrophobic character.

- Position 3: A primary amine, which may serve as a pharmacophore for target engagement.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features suggest applications in kinase inhibition or central nervous system (CNS) targeting, as fluorinated pyrazoles and piperidine derivatives are common in these domains .

Properties

Molecular Formula |

C12H18F2N4O |

|---|---|

Molecular Weight |

272.29 g/mol |

IUPAC Name |

[3-amino-1-(2,2-difluoroethyl)pyrazol-4-yl]-(2-methylpiperidin-1-yl)methanone |

InChI |

InChI=1S/C12H18F2N4O/c1-8-4-2-3-5-18(8)12(19)9-6-17(7-10(13)14)16-11(9)15/h6,8,10H,2-5,7H2,1H3,(H2,15,16) |

InChI Key |

GOCNXZHDYMFTPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCN1C(=O)C2=CN(N=C2N)CC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrazole Core with a Protected Amine Group

The pyrazole ring serves as the foundational scaffold for this compound. A common precursor, 1H-pyrazol-3-amine, is synthesized via diazotization and iodination reactions. For instance, 1H-pyrazol-3-amine can be iodinated using sodium nitrite (NaNO₂) and potassium iodide (KI) in concentrated hydrochloric acid (HCl) at 0°C, yielding 3-iodo-1H-pyrazole . This intermediate is critical for subsequent cross-coupling reactions.

Key Reaction Conditions

-

Reagents : 1H-pyrazol-3-amine, NaNO₂, KI, HCl

-

Temperature : 0°C → 28°C (gradual warming)

-

Yield : ~80% after purification via ethyl acetate extraction .

Introduction of the 2,2-Difluoroethyl Group

The difluoroethyl moiety is introduced at the N(1) position of the pyrazole ring through alkylation. A microwave-assisted Ullmann-type coupling using cesium carbonate (Cs₂CO₃) and copper(II) bromide (CuBr₂) in dimethylformamide (DMF) at 190°C for 20 minutes has been reported for analogous compounds . This method minimizes side reactions and improves regioselectivity.

Example Protocol

-

Substrate : 3-iodo-1H-pyrazole

-

Alkylating Agent : 1,2-difluoroethyl iodide

-

Catalyst : CuBr₂ (0.1 mmol per 12 mmol substrate)

-

Base : Cs₂CO₃ (1 equivalent)

-

Solvent : DMF

-

Conditions : Microwave irradiation, 190°C, 20 minutes

Coupling of the 2-Methylpiperidine-1-Carbonyl Group

The 2-methylpiperidine-1-carbonyl group is installed at the C(4) position via amide bond formation. A two-step approach is typically employed:

-

Activation of the Piperidine : 2-Methylpiperidine is treated with phosgene (COCl₂) to generate 2-methylpiperidine-1-carbonyl chloride.

-

Coupling Reaction : The activated carbonyl reacts with the pyrazole intermediate in the presence of a base such as triethylamine (Et₃N) in tetrahydrofuran (THF) at room temperature .

Optimized Parameters

-

Molar Ratio : 1:1.2 (pyrazole:piperidine-carbonyl chloride)

-

Base : Et₃N (2 equivalents)

-

Solvent : THF

-

Reaction Time : 12 hours

Deprotection and Final Product Isolation

If protecting groups (e.g., tert-butoxycarbonyl, Boc) are used during earlier steps, final deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM). The crude product is purified via recrystallization or preparative HPLC.

Characterization Data

-

Molecular Formula : C₁₂H₁₈F₂N₄O

-

Molecular Weight : 272.29 g/mol

-

Analytical Methods :

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

-

Regioselectivity : Competing alkylation at pyrazole N(2) is suppressed using bulky bases like Cs₂CO₃ .

-

Difluoroethyl Stability : The difluoroethyl group is prone to hydrolysis; thus, anhydrous conditions are critical during coupling .

-

Piperidine Activation : Phosgene alternatives (e.g., carbodiimides) reduce toxicity but may lower yields .

Scalability and Industrial Relevance

Large-scale synthesis (≥100 g) employs continuous flow reactors for the iodination and coupling steps, enhancing reproducibility. Patent AU2017341324A1 highlights the utility of similar compounds in treating cardiovascular diseases, underscoring the therapeutic relevance of this synthetic pathway .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluoroethyl)-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential as a therapeutic agent in treating diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Substituent Variations at Position 4

The 2-methylpiperidine-1-carbonyl group distinguishes the target compound from analogs with alternative substituents:

Key Insights :

- The 2-methylpiperidine-1-carbonyl group in the target compound likely improves binding affinity compared to pyrrolidine (smaller ring) or methyl (simpler group) analogs due to enhanced steric and electronic interactions.

- The phenethyl amine in introduces aromaticity, which may alter target selectivity or pharmacokinetics.

Substituent Variations at Position 1

The 2,2-difluoroethyl group is compared to related fluorinated and non-fluorinated chains:

Key Insights :

- The 2,2-difluoroethyl group in the target compound improves metabolic stability compared to mono-fluorinated analogs (e.g., ) due to stronger C-F bonds and reduced susceptibility to oxidative degradation.

- Simpler analogs like lack the piperidine-carbonyl moiety, making them less likely to engage targets requiring extended pharmacophores.

Biological Activity

The compound 1-(2,2-difluoroethyl)-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores the biological properties, mechanisms of action, and pharmacological implications of this compound, drawing from diverse research studies and data.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C11H14F2N4O

- Molecular Weight : 250.25 g/mol

- CAS Number : 2171313-59-8

Structural Features

The compound features:

- A pyrazole ring, which is known for its diverse pharmacological properties.

- A difluoroethyl group that may enhance lipophilicity and metabolic stability.

- A piperidine moiety that is often associated with central nervous system activity.

Research indicates that compounds similar to this pyrazole derivative exhibit various biological activities, primarily through modulation of enzyme pathways. The following are key findings related to its biological activity:

- Kinase Inhibition : The compound has been investigated for its potential as an inhibitor of specific kinases, which are crucial in signaling pathways. For example, studies on related compounds have shown inhibition of ERK5 kinase activity, which is involved in cell proliferation and survival .

- Antiproliferative Effects : Pyrazole derivatives have been reported to exhibit antiproliferative effects against various cancer cell lines. This activity is often attributed to their ability to interfere with cell cycle progression and induce apoptosis.

- Neuroprotective Properties : Some studies suggest that similar compounds may offer neuroprotective effects, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Pharmacokinetics

The pharmacokinetic profile of pyrazole derivatives is crucial for understanding their therapeutic potential. Key parameters include:

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~42% (in mouse) |

| Clearance (Cl) | 14 mL/min/kg |

| Volume of Distribution (Vd) | 0.6 L/kg |

| Half-life (t½) | 80 min |

These parameters indicate a favorable profile for oral administration, suggesting potential for further development as a therapeutic agent .

Study on ERK5 Kinase Inhibition

A detailed study focused on the optimization of compounds targeting ERK5 showed that modifications to the pyrazole structure can significantly enhance potency while maintaining acceptable pharmacokinetic properties. The study highlighted the importance of structural elements in achieving selective inhibition without affecting closely related kinases .

Anticancer Activity Assessment

In vitro studies have demonstrated that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., pyrazole ring protons at δ 6.5–8.5 ppm, difluoroethyl CF₂ signals at δ 4.0–5.0 ppm) .

- HRMS : Validates molecular weight and isotopic patterns (e.g., [M+H]+ with <2 ppm error) .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm) and amine (N–H, ~3300 cm) groups .

What biological targets are commonly associated with this compound?

Basic

Pyrazole derivatives often target:

- Enzymes : Kinases (e.g., JAK, PI3K) and cytochrome P450 isoforms due to the carbonyl group’s hydrogen-bonding potential .

- GPCRs : Fluorinated substituents enhance binding to amine-sensitive receptors (e.g., serotonin or dopamine receptors) .

- DNA/RNA-binding proteins : The difluoroethyl group may intercalate or disrupt nucleic acid interactions .

How do structural modifications (e.g., substituent changes) impact bioactivity?

Advanced

A comparative analysis of analogs reveals:

| Substituent | Impact on Activity | Evidence |

|---|---|---|

| 2-Methylpiperidine | Enhances metabolic stability vs. pyrrolidine analogs | |

| Difluoroethyl | Increases lipophilicity and blood-brain barrier penetration | |

| Pyrazole N-position | Shifts selectivity between kinase isoforms (e.g., JAK2 vs. JAK3) |

Methodological Insight : Use QSAR models to predict substituent effects on binding affinity .

How can reaction conditions be optimized to improve synthetic yield?

Advanced

Key factors:

- Temperature : Higher temps (50–80°C) accelerate coupling steps but risk decomposition; monitor via TLC .

- Catalysts : Copper(I) bromide or Pd catalysts improve difluoroethylation efficiency (e.g., 20% → 65% yield) .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions .

How to resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?

Q. Advanced

- Assay Validation : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

- Compound Stability : Test degradation in buffer/plasma via LC-MS; fluorinated groups may hydrolyze under acidic conditions .

- Batch Variability : Characterize purity (≥95% by HPLC) and confirm stereochemistry (if applicable) via X-ray crystallography .

What computational strategies are used to model interactions with biological targets?

Q. Advanced

- Docking Studies : Molecular docking (AutoDock, Schrödinger) predicts binding modes to kinases or GPCRs .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/GROMACS) .

- Free Energy Calculations : MM-PBSA/GBSA quantifies binding energy contributions of the difluoroethyl group .

How does the compound’s stability under physiological conditions affect experimental design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.